molecular formula C9H5ClFNO2 B13381957 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one

3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one

Cat. No.: B13381957
M. Wt: 213.59 g/mol
InChI Key: YNZVXCDHIWKQTR-UHFFFAOYSA-N
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Description

3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chloro, fluoro, and hydroxy groups in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Halogenation: Introduction of chloro and fluoro groups into the quinoline ring.

    Hydroxylation: Introduction of the hydroxy group at the desired position.

    Cyclization: Formation of the quinoline ring through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of chloro or fluoro groups with other functional groups.

    Oxidation and Reduction: Changes in the oxidation state of the compound.

    Condensation Reactions: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The presence of chloro, fluoro, and hydroxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinolin-2(1H)-one: Lacks the chloro and fluoro groups.

    3-chloro-4-hydroxyquinolin-2(1H)-one: Lacks the fluoro group.

    6-fluoro-4-hydroxyquinolin-2(1H)-one: Lacks the chloro group.

Uniqueness

The presence of both chloro and fluoro groups in 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one can enhance its chemical reactivity and biological activity compared to similar compounds. This unique combination of functional groups may lead to distinct properties and applications.

Properties

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

3-chloro-6-fluoro-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H5ClFNO2/c10-7-8(13)5-3-4(11)1-2-6(5)12-9(7)14/h1-3H,(H2,12,13,14)

InChI Key

YNZVXCDHIWKQTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(C(=O)N2)Cl)O

Origin of Product

United States

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